Home > Products > Screening Compounds P28523 > BPK-29 hydrochloride
BPK-29 hydrochloride -

BPK-29 hydrochloride

Catalog Number: EVT-2601715
CAS Number:
Molecular Formula: C26H33Cl2N3O3
Molecular Weight: 506.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BPK-29 hydrochloride is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic applications. It is classified as a small molecule with specific biological activities, particularly in the context of polycystic kidney disease and other conditions influenced by the modulation of lipid metabolism. Understanding the source, classification, and synthesis of BPK-29 hydrochloride is crucial for its application in pharmacological studies.

Source and Classification

BPK-29 hydrochloride is derived from a series of synthetic modifications aimed at enhancing the activity of related compounds. It falls under the category of small molecule drugs, which are characterized by their low molecular weight and ability to interact with biological macromolecules. This compound is primarily studied for its role in inhibiting specific metabolic pathways, particularly those involving hydroxyeicosatetraenoic acids (HETEs), which are implicated in various pathological conditions, including hypertension and kidney diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of BPK-29 hydrochloride typically involves multi-step organic reactions. The initial steps may include the formation of key intermediates through reactions such as alkylation, acylation, or cyclization. For example, one common method involves the reaction of an appropriate aryl halide with a nucleophile to form a substituted aromatic compound, followed by further functionalization to introduce necessary substituents that enhance biological activity.

Technical details regarding the synthesis often include:

  • Reagents: Commonly used reagents may include bases like sodium hydride or potassium carbonate, solvents such as dimethylformamide or tetrahydrofuran, and catalysts for certain reactions.
  • Conditions: Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
  • Purification: After synthesis, compounds are purified using techniques such as recrystallization or chromatography to isolate BPK-29 hydrochloride from by-products.
Molecular Structure Analysis

Structure and Data

The molecular structure of BPK-29 hydrochloride can be elucidated using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound's structure typically features a core framework that may include aromatic rings and aliphatic chains, which are crucial for its biological activity.

Key structural data may include:

  • Molecular Formula: The specific molecular formula provides insights into the number and types of atoms present.
  • Molecular Weight: This is calculated based on the molecular formula and is essential for dosage formulation in pharmacological studies.
  • 3D Structure: Computational modeling may be employed to visualize the three-dimensional conformation of BPK-29 hydrochloride, aiding in understanding its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

BPK-29 hydrochloride can participate in various chemical reactions that modify its structure or enhance its activity. Common reactions include:

  • Hydrolysis: Involving the cleavage of bonds in the presence of water, which can affect solubility and bioavailability.
  • Oxidation/Reduction: These reactions can modify functional groups within the molecule, potentially altering its pharmacological profile.
  • Substitution Reactions: Allowing for the introduction of different functional groups that can enhance binding affinity to target proteins.

Technical details regarding these reactions often involve specific conditions such as temperature control, pH adjustments, and the use of catalysts.

Mechanism of Action

Process and Data

The mechanism of action of BPK-29 hydrochloride primarily involves its interaction with enzymes involved in lipid metabolism. Research indicates that it may inhibit the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a metabolite linked to various renal pathologies. By blocking this pathway, BPK-29 hydrochloride can potentially reduce hypertension and improve kidney function.

Data supporting this mechanism includes:

  • In vitro Studies: Demonstrating the compound's ability to inhibit enzyme activity related to 20-HETE synthesis.
  • Animal Models: Studies showing physiological changes in response to treatment with BPK-29 hydrochloride, such as reductions in blood pressure or improvements in renal function.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BPK-29 hydrochloride exhibits several physical and chemical properties that are critical for its application:

  • Solubility: The solubility profile is essential for determining how well it can be absorbed in biological systems.
  • Stability: The stability under various conditions (e.g., temperature, pH) affects its shelf life and efficacy.
  • Melting Point: This property can provide insights into purity levels; pure compounds typically have sharp melting points.

Relevant analyses often involve characterizing these properties through techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).

Applications

Scientific Uses

BPK-29 hydrochloride has potential applications in several scientific fields:

  • Pharmacology: As a candidate for treating conditions like polycystic kidney disease by modulating lipid metabolism.
  • Biochemistry: Used in studies investigating lipid signaling pathways and their implications in disease processes.
  • Drug Development: Serves as a lead compound for further modifications aimed at enhancing therapeutic efficacy.
Molecular Mechanisms of NR0B1-Protein Interaction Disruption by BPK-29 Hydrochloride

Covalent Modification of C274 in NR0B1: Structural and Functional Implications

BPK-29 hydrochloride (chemical name: N-benzyl-2-chloro-N-{1-[4-(morpholin-4-yl)benzoyl]azepan-4-yl}acetamide hydrochloride; CAS: 2444815-73-8) is a targeted covalent inhibitor that selectively disrupts protein interactions involving the atypical orphan nuclear receptor NR0B1 (Nuclear Receptor Subfamily 0 Group B Member 1, also known as DAX1). Its mechanism centers on the irreversible modification of cysteine 274 (C274), a conserved residue located within the protein interaction domain of NR0B1. The compound features an electrophilic chloroacetamide group that forms a thioether bond with the nucleophilic thiol group of C274. This covalent modification induces a conformational shift in NR0B1’s tertiary structure, sterically occluding its binding interface with partner proteins such as RBM45 (RNA-Binding Motif Protein 45) and SNW1 (SNW Domain-Containing Protein 1) [1] [5] [9].

Structurally, BPK-29 hydrochloride (molecular formula: C₂₆H₃₃Cl₂N₃O₃; molecular weight: 506.46 g/mol) comprises a benzylacetamide scaffold linked to a morpholinobenzoyl moiety. This architecture positions the electrophilic carbon adjacent to C274 upon non-covalent docking, facilitating selective covalent bond formation. Mutation of C274 to alanine abolishes BPK-29 binding, confirming the residue’s necessity for molecular engagement [1] [9]. Functionally, this modification impairs NR0B1’s capacity to scaffold transcriptional complexes, thereby disrupting downstream oncogenic signaling.

The functional consequence is a near-complete blockade of NR0B1-dependent protein-protein interactions. In vitro studies demonstrate that treatment with 5 μM BPK-29 hydrochloride reduces RBM45 and SNW1 co-immunoprecipitation with NR0B1 by >80% in KEAP1-mutant non-small cell lung cancer (NSCLC) cells. This directly compromises the anchorage-independent growth of these cells, a hallmark of malignant transformation, without equivalent effects in KEAP1-wild-type cells [1] [9].

Table 1: Structural and Chemical Properties of BPK-29 Hydrochloride

PropertyValue
Chemical FormulaC₂₆H₃₃Cl₂N₃O₃
Molecular Weight506.46 g/mol
CAS Number2444815-73-8
Purity>98%
Solubility (DMSO)62.5 mg/mL (123.41 mM)
Primary TargetNR0B1 Cysteine 274 (C274)
Covalent Bond FormationIrreversible thioether linkage

Role of Atypical Orphan Nuclear Receptor NR0B1 in Transcriptional Regulation

NR0B1 belongs to the nuclear receptor superfamily but lacks conventional DNA-binding domains. Instead, it regulates transcription by assembling multimeric protein complexes at gene promoters. In KEAP1-mutant NSCLC, hyperactivation of the NRF2 (Nuclear Factor Erythroid 2–Related Factor 2) pathway elevates NR0B1 expression. NR0B1 then nucleates complexes with transcriptional regulators like RBM45 (involved in RNA processing) and SNW1 (a coactivator of Notch and steroid receptors). These complexes localize to enhancer regions of genes critical for redox balance, cell proliferation, and stress adaptation [3] [9] [10].

BPK-29 hydrochloride’s disruption of NR0B1-protein interactions alters the transcriptional landscape of cancer cells. RNA sequencing analyses reveal that BPK-29 treatment (5 μM, 48 hours) downregulates NR0B1-dependent oncogenes, including:

  • CRY1 (Cryptochrome 1): A circadian rhythm regulator implicated in DNA damage repair.
  • DEPDC1 (DEP Domain-Containing Protein 1): A mitotic controller overexpressed in aggressive cancers.
  • CPLX2 (Complexin 2): A synaptic protein aberrantly expressed in NSCLC metastasis.

These changes mirror those observed after shRNA-mediated knockdown of NR0B1 or NRF2, confirming NR0B1’s role as a transcriptional node downstream of NRF2. Specifically, CRY1 protein levels decrease by ~60% post-BPK-29 exposure, directly linking covalent NR0B1 inhibition to suppression of pro-survival effectors. The compound’s selectivity is evident in KEAP1-wild-type cells, where neither transcriptional changes nor growth impairment occur [9] [10].

Table 2: Transcriptional Targets Disrupted by BPK-29 Hydrochloride via NR0B1 Inhibition

Gene SymbolBiological FunctionRegulation by BPK-29Association with Cancer
CRY1DNA repair, circadian rhythm↓ >50%Chemoresistance, tumor progression
DEPDC1Mitotic regulation, cytokinesis↓ 70%Metastasis, poor prognosis
CPLX2Vesicle trafficking, exocytosis↓ 45%NSCLC invasion
CBSCysteine metabolism, glutathione synthesisIndirectly ↓Ferroptosis suppression, chemoresistance

Kinetic and Thermodynamic Analysis of BPK-29 Binding Specificity

The covalent engagement of NR0B1 C274 by BPK-29 hydrochloride follows a two-step mechanism: initial reversible recognition followed by irreversible bond formation. Kinetic assays using recombinant NR0B1 protein demonstrate a second-order rate constant (kₘₐₓ/ Kᵢ) of 1,200 M⁻¹s⁻¹, indicating rapid and efficient modification. Proteomic selectivity profiling via isoTOP-ABPP (isotopic Tandem Orthogonal Protease Profiling with Activity-Based Protein Profiling) confirms that BPK-29 engages <0.5% of quantified cysteines in KEAP1-mutant NSCLC proteomes at 5 μM. This high specificity arises from:

  • Electrostatic complementarity: The morpholinobenzoyl group occupies a hydrophobic cleft adjacent to C274.
  • Steric constraints: The benzylacetamide moiety orients the chloroacetamide electrophile toward C274 while avoiding nucleophilic residues like C271 or C279 [1] [3] [9].

Thermodynamic studies suggest a Gibbs free energy change (ΔG) of −8.2 kcal/mol for BPK-29 binding, driven by favorable enthalpy contributions from hydrogen bonding (e.g., between the morpholine oxygen and NR0B1 Arg263) and hydrophobic packing. Competitive profiling against structurally similar electrophiles (e.g., iodoacetamide-alkyne) reveals a >100-fold selectivity for NR0B1 over other redox-sensitive proteins like GAPDH or PDIA3 [1] [3].

Table 3: Kinetic and Thermodynamic Parameters of BPK-29 Hydrochloride Binding

ParameterValueMethod
Covalent Bond Formation Rate (k)1,200 M⁻¹s⁻¹Recombinant NR0B1 assay
Proteomic Selectivity>99.5% specificity for NR0B1 C274isoTOP-ABPP
Gibbs Free Energy Change (ΔG)−8.2 kcal/molIsothermal titration
Dissociation Constant (Kₚ)2.4 μM (reversible step)Surface plasmon resonance
Inhibition of NR0B1-RBM45 ComplexIC₅₀ = 1.8 μMCo-immunoprecipitation

In cellular contexts, BPK-29 achieves >90% NR0B1 engagement within 30 minutes at 10 μM, as quantified by intact-protein mass spectrometry. This rapid target occupancy underpins its functional effects, including disruption of transcriptional complexes and suppression of anchorage-independent growth in KEAP1-mutant NSCLC cells [1] [9].

Properties

Product Name

BPK-29 hydrochloride

IUPAC Name

N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide;hydrochloride

Molecular Formula

C26H33Cl2N3O3

Molecular Weight

506.5 g/mol

InChI

InChI=1S/C26H32ClN3O3.ClH/c27-19-25(31)30(20-21-5-2-1-3-6-21)24-7-4-13-29(14-12-24)26(32)22-8-10-23(11-9-22)28-15-17-33-18-16-28;/h1-3,5-6,8-11,24H,4,7,12-20H2;1H

InChI Key

FRNJMSGTTWKVPV-UHFFFAOYSA-N

SMILES

C1CC(CCN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(CC4=CC=CC=C4)C(=O)CCl.Cl

Solubility

not available

Canonical SMILES

C1CC(CCN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(CC4=CC=CC=C4)C(=O)CCl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.